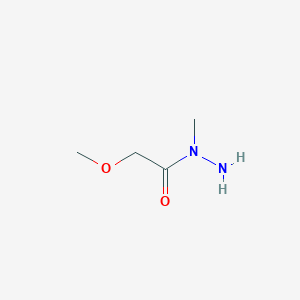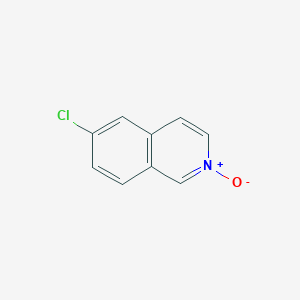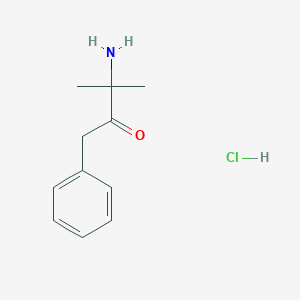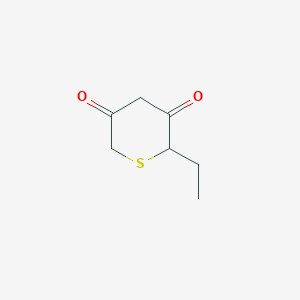
2,2,6-trimethylthiane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-trimethylthiane-3,5-dione, also known as TMTD, is a highly versatile organic compound that is widely used in a variety of scientific and industrial applications. It is a cyclic ketone that is composed of a three-membered ring containing two methyl groups and a thiane group. TMTD is a valuable chemical due to its ability to form strong bonds with other molecules, its low toxicity, and its stability at high temperatures. In
科学的研究の応用
2,2,6-trimethylthiane-3,5-dione has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a polymerization initiator. 2,2,6-trimethylthiane-3,5-dione is also used as a stabilizer in the production of polyurethanes and other polymers. In addition, 2,2,6-trimethylthiane-3,5-dione has been used as a flame retardant and a corrosion inhibitor.
作用機序
The mechanism of action of 2,2,6-trimethylthiane-3,5-dione is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which means that it can react with other molecules to form new compounds. It is also believed that 2,2,6-trimethylthiane-3,5-dione can act as a Lewis acid, which means that it can form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione are not fully understood. However, it is believed that the compound can act as an antioxidant, which means that it can reduce the damage caused by free radicals. In addition, 2,2,6-trimethylthiane-3,5-dione has been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
2,2,6-trimethylthiane-3,5-dione has several advantages and limitations when used in laboratory experiments. One advantage of 2,2,6-trimethylthiane-3,5-dione is that it is relatively stable at high temperatures, which makes it suitable for use in a variety of laboratory experiments. In addition, 2,2,6-trimethylthiane-3,5-dione is not toxic and has low volatility, which makes it safe to use in laboratory experiments. However, 2,2,6-trimethylthiane-3,5-dione can react with other molecules, which can lead to the formation of unwanted side products.
将来の方向性
There are several potential future directions for research into 2,2,6-trimethylthiane-3,5-dione. One potential direction is to develop new methods for synthesizing 2,2,6-trimethylthiane-3,5-dione. Another potential direction is to investigate the biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione. In addition, researchers could investigate the potential uses of 2,2,6-trimethylthiane-3,5-dione as a flame retardant, a corrosion inhibitor, and a polymerization initiator. Finally, researchers could investigate the potential of 2,2,6-trimethylthiane-3,5-dione as an antioxidant and an anti-inflammatory agent.
合成法
2,2,6-trimethylthiane-3,5-dione can be synthesized in a variety of ways. One common method is the reaction of 2,2,6-trimethylthiane with formaldehyde in the presence of sulfuric acid. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol. The diol can then be separated from the dione by fractional distillation. Another method of synthesizing 2,2,6-trimethylthiane-3,5-dione is the reaction of 2,2,6-trimethylthiane with formaldehyde and sodium hydroxide. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol, which can then be separated by fractional distillation.
特性
IUPAC Name |
2,2,6-trimethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXJEIQWJXGWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)C(S1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)

